molecular formula C7H5BrN2O4 B581956 4-Amino-3-bromo-5-nitrobenzoic acid CAS No. 556651-33-3

4-Amino-3-bromo-5-nitrobenzoic acid

Cat. No.: B581956
CAS No.: 556651-33-3
M. Wt: 261.031
InChI Key: JCSIZMVUEBODFZ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H5BrN2O4. It is characterized by the presence of amino, bromo, and nitro functional groups attached to a benzoic acid core. This compound is a yellow solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

    Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrobenzoic acid is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Amination: Finally, the bromo-nitrobenzoic acid is treated with ammonia or an amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

    Reduction: 4-Amino-3-bromo-5-aminobenzoic acid.

    Substitution: 4-Hydroxy-3-bromo-5-nitrobenzoic acid.

    Oxidation: 4-Nitroso-3-bromo-5-nitrobenzoic acid.

Scientific Research Applications

4-Amino-3-bromo-5-nitrobenzoic acid is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-nitrobenzoic acid
  • 3-Bromo-5-nitrobenzoic acid
  • 4-Bromo-3-nitrobenzoic acid

Uniqueness

4-Amino-3-bromo-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-3-bromo-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIZMVUEBODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716524
Record name 4-Amino-3-bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556651-33-3
Record name 4-Amino-3-bromo-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-nitrobenzoic acid (2.50 g, 13.7 mmol) in dichloromethane (65.4 mL) and N,N-dimethylformamide (3.3 mL) was added N-bromosuccinamide (2.69 g, 15.1 mmol). The mixture was stirred at ambient temperature. After 15 min, the mixture was quenched with saturated sodium sulfite. Hydrochloric acid (1.0 M) was added and the mixture was extracted with dichloromethane. The combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated (3.65 g). LC-MS [M]=261.0.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
65.4 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One

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